Regulatory Identity: Dofetilide Impurity 19 Reference Standard
N-methyl-2-(4-nitrophenoxy)ethanamine is formally designated as Dofetilide Impurity 19 and is supplied as a reference standard with detailed characterization data compliant with regulatory guidelines [1]. Its primary analogs (e.g., N-ethyl, N,N-dimethyl, or primary amine derivatives) are not listed as official impurities in Dofetilide monographs or ANDA applications, making the target compound uniquely required for analytical method development, method validation (AMV), and quality control (QC) in Dofetilide production [1]. No cross-reactivity or substitution data is applicable in this regulatory context.
| Evidence Dimension | Regulatory designation as a pharmaceutical impurity reference standard |
|---|---|
| Target Compound Data | Dofetilide Impurity 19 (CAS 60814-17-7); supplied with characterization data; traceable to USP/EP upon feasibility [1]. |
| Comparator Or Baseline | N-ethyl-2-(4-nitrophenoxy)ethanamine (CAS 60814-18-8) and N,N-dimethyl-2-(4-nitrophenoxy)ethanamine (CAS 51344-13-9): not designated as Dofetilide impurities in any official monograph or application. |
| Quantified Difference | The target compound is the only N-methyl member of this series with a defined regulatory role as an impurity standard. |
| Conditions | Regulatory compliance context: ANDA submissions, analytical method validation, commercial production of Dofetilide. |
Why This Matters
Procurement of the exact impurity reference standard is mandatory for regulatory submissions; substitution with an analog would invalidate analytical data and risk ANDA rejection.
- [1] SynZeal. Dofetilide Impurity 19. Retrieved from https://www.synzeal.com/en/dofetilide-impurity-19. View Source
